molecular formula C28H27NO4 B3019017 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923164-91-4

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B3019017
CAS No.: 923164-91-4
M. Wt: 441.527
InChI Key: MLNYINZFXGLCGV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one (chromone) scaffold. Its structure comprises a benzamide moiety substituted with a tert-butyl group at the para position, linked to a chromen-4-one ring bearing a 4-ethoxyphenyl group at the 2-position (Figure 1). The tert-butyl group enhances lipophilicity and steric bulk, while the ethoxy substituent on the phenyl ring contributes electron-donating effects, influencing electronic distribution and solubility.

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)26-17-24(30)23-16-21(12-15-25(23)33-26)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNYINZFXGLCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions. The resulting chromen-4-one is then subjected to further functionalization to introduce the ethoxyphenyl and tert-butyl groups. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromen-4-one and benzamide can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-one moiety could yield quinone derivatives, while reduction of the benzamide group could produce corresponding amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
  • Chemical Reactions : It can undergo various reactions such as oxidation and reduction, which are useful in synthetic chemistry.

Biology

  • Biological Activity : Research has indicated that 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibits anti-inflammatory and antioxidant properties. These activities are crucial for exploring therapeutic applications.
  • Targeting Pathways : The compound may modulate key signaling pathways like NF-κB, which is involved in inflammation and immune responses.

Medicine

  • Therapeutic Potential : Studies are investigating its potential role in treating diseases like cancer and neurodegenerative disorders due to its ability to affect mitochondrial function.
  • Drug Development : Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases.

Case Studies

  • Mitochondrial Dysfunction Research :
    • A study explored the effects of this compound on cellular models exhibiting mitochondrial dysfunction. Results showed significant inhibition of complex II activity, leading to reduced ATP production and increased reactive oxygen species (ROS) levels.
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cancer Therapeutics :
    • Preclinical studies have suggested that this compound may induce apoptosis in cancer cell lines by modulating mitochondrial pathways, highlighting its promise as a lead compound for cancer drug development.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromen-4-one moiety can act as a pharmacophore, engaging in hydrogen bonding, π-π stacking, or hydrophobic interactions with biological targets. The benzamide group may enhance binding affinity and specificity through additional interactions.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Features

Compound Name Benzamide Substituent Chromene Substituent Key Structural Differences Reference
Target Compound 4-tert-butyl 2-(4-ethoxyphenyl) Ethoxy group enhances electron donation.
4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-chloro 2-(3-methylphenyl) Chloro (electron-withdrawing) vs. tert-butyl; methylphenyl reduces steric hindrance.
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-bromo 2-phenyl Bromo increases molecular weight; unsubstituted phenyl lacks ethoxy’s electronic effects.
4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-fluoro 2-(4-fluorophenyl) Dual fluoro substituents enhance polarity but reduce lipophilicity.
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 2-(4-methoxyphenyl) Multiple methoxy groups increase solubility and steric demand.

Key Observations:

In contrast, electron-withdrawing groups (e.g., chloro, bromo) may alter reactivity or reduce solubility . The tert-butyl group in the target compound provides steric shielding, which could hinder enzymatic degradation or improve membrane permeability compared to smaller substituents .

Chromene Core Modifications: Substituents at the 2-position of the chromenone ring influence planarity and conjugation. For example, 4-ethoxyphenyl (target) vs.

Synthetic Considerations :

  • Ultrasound-assisted synthesis (as described in ) is commonly employed for benzamide derivatives, suggesting that the target compound may be synthesized via similar coupling reactions under optimized conditions.

Pharmacological and Physicochemical Implications

  • Lipophilicity : The tert-butyl and ethoxy groups in the target compound likely enhance logP values compared to chloro- or bromo-substituted analogs, favoring blood-brain barrier penetration .
  • Solubility : Ethoxy and methoxy groups may improve aqueous solubility relative to halogenated derivatives, though tert-butyl could counteract this effect .
  • Biological Activity: Chromenone derivatives often exhibit kinase inhibitory or anti-inflammatory activity.

Biological Activity

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromen-4-one derivatives. It has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H27NO4, with a molecular weight of 441.5 g/mol. The compound features a chromenone core structure, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves the inhibition of mitochondrial complex II. By binding to this target, it disrupts the electron transport chain and the citric acid cycle, leading to decreased cellular energy production. This inhibition can have downstream effects on various cellular processes, including apoptosis and inflammation.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate potent activity against these cell lines, suggesting potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Effects

The compound has shown anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

3. Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress and damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 10 µM to 20 µM across different cell lines.
Study 2Reported anti-inflammatory effects through the inhibition of COX and LOX enzymes, leading to decreased levels of inflammatory markers .
Study 3Highlighted antioxidant properties with effective scavenging of DPPH radicals, indicating potential neuroprotective effects .

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